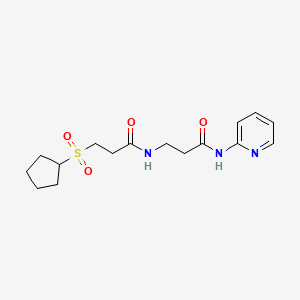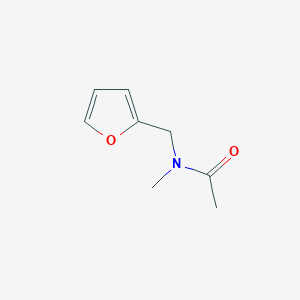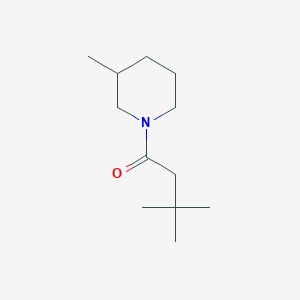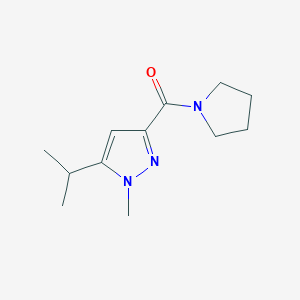
1-(Benzenesulfonyl)-4-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-4-phenylpiperidine, also known as BPP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine. BPP is a potent inhibitor of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. In
Mécanisme D'action
1-(Benzenesulfonyl)-4-phenylpiperidine exerts its effects by binding to the sigma-1 receptor, a protein that is expressed in various tissues, including the brain, heart, and immune system. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. 1-(Benzenesulfonyl)-4-phenylpiperidine acts as a potent inhibitor of the sigma-1 receptor, which leads to the modulation of these cellular processes.
Biochemical and Physiological Effects
1-(Benzenesulfonyl)-4-phenylpiperidine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in neuronal survival and plasticity. 1-(Benzenesulfonyl)-4-phenylpiperidine has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of various diseases. Additionally, 1-(Benzenesulfonyl)-4-phenylpiperidine has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzenesulfonyl)-4-phenylpiperidine has several advantages for lab experiments. It is a highly potent and selective inhibitor of the sigma-1 receptor, which allows for the precise modulation of cellular processes. 1-(Benzenesulfonyl)-4-phenylpiperidine is also relatively easy to synthesize, and the yield is typically high. However, there are also several limitations to using 1-(Benzenesulfonyl)-4-phenylpiperidine in lab experiments. It has poor solubility in aqueous solutions, which can make it challenging to administer to cells or animals. Additionally, 1-(Benzenesulfonyl)-4-phenylpiperidine has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
For the study of 1-(Benzenesulfonyl)-4-phenylpiperidine include the development of analogs with improved properties and the investigation of its effects on other cellular processes.
Méthodes De Synthèse
The synthesis of 1-(Benzenesulfonyl)-4-phenylpiperidine involves the reaction of 1-benzyl-4-phenylpiperidine with benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The yield of 1-(Benzenesulfonyl)-4-phenylpiperidine is typically high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-4-phenylpiperidine has been studied extensively for its potential applications in the field of medicine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(Benzenesulfonyl)-4-phenylpiperidine has also been found to have antidepressant and anxiolytic properties, making it a potential candidate for the treatment of mood disorders. Additionally, 1-(Benzenesulfonyl)-4-phenylpiperidine has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTKAMIIADDPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-4-phenylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)


![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)

![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
